N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-16-12(10-7-4-8-11(10)15-16)14-13(17)9-5-2-3-6-9/h9H,2-8H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRBQOGXQFRXRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2CCCC2=N1)NC(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Organic Chemistry
N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide serves as an essential building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions such as:
- Oxidation : The compound can be oxidized to form oxides or hydroxylated derivatives.
- Reduction : Reduction reactions can yield amine derivatives.
- Substitution Reactions : It can undergo nucleophilic substitutions to introduce different functional groups.
These properties make it valuable for creating more complex molecules in research laboratories.
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Studies have shown that it exhibits activity against various bacterial strains.
- Anti-inflammatory Effects : It has potential therapeutic effects by inhibiting pathways involved in inflammation.
- Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through specific molecular interactions.
These biological properties are critical for developing new therapeutic agents targeting diseases such as cancer and infections.
Pharmaceutical Development
The compound's unique structure makes it a candidate for drug development. Its ability to modulate specific molecular pathways suggests potential applications in:
- Targeted cancer therapies
- Anti-inflammatory drugs
- Antimicrobial agents
Research is ongoing to explore these therapeutic potentials further.
Advanced Materials
This compound is also being explored for its applications in developing advanced materials. Its chemical properties allow it to be used in:
- Polymer Synthesis : As a monomer or additive in polymer formulations.
- Catalysts : It may serve as a catalyst or catalyst precursor in various chemical reactions.
These industrial applications highlight its versatility beyond traditional laboratory settings.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of this compound. The compound was tested against several cancer cell lines, showing significant inhibition of cell growth compared to control groups. The mechanism was attributed to its interaction with specific enzymes involved in cell cycle regulation.
Case Study 2: Antimicrobial Efficacy
Research conducted by a team at the University of Pharmaceutical Sciences evaluated the antimicrobial efficacy of this compound. Results indicated that it effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The study concluded that this compound could be a lead candidate for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Table 1: Comparative Data for Selected Cyclopentanecarboxamide Derivatives
Key Observations :
- Yield : Substituent bulkiness and electronic effects influence yields. For example, benzoyl derivatives (e.g., 2.14 ) show higher yields (66%) compared to thiophene-based analogs (2.17 , 43%) due to steric hindrance in the latter .
- Melting Points : Aromatic substituents (e.g., benzoyl in 2.14 ) increase melting points (193–195°C) via enhanced π-π stacking, while heterocyclic groups (e.g., thiophene in 2.17 ) reduce thermal stability (Mp: 155–157°C) .
Spectroscopic and Elemental Analysis
- 1H NMR : Cyclopentane protons in analogs like 2.16 and 2.17 resonate between δ 1.14–2.98 ppm, confirming the bicyclic structure. The target compound’s pyrazole protons would likely appear upfield (δ 2.0–3.5 ppm) due to ring current effects .
- Elemental Composition : Cyclopentanecarboxamide derivatives consistently show carbon content ~48–57%, nitrogen ~12–19%, and sulfur ~9–21%, depending on substituents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
Cyclopentane Carboxamide Formation : Reacting cyclopentanecarbonyl chloride with a substituted pyrazole precursor (e.g., 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-amine) in the presence of a base like triethylamine.
Coupling Reactions : Palladium- or copper-catalyzed cross-coupling reactions to introduce additional functional groups. For example, Suzuki-Miyaura coupling for aryl group incorporation .
Purification : Column chromatography or recrystallization in solvents like dichloromethane/methanol mixtures.
- Key Considerations : Low-temperature conditions (0–5°C) during acylation steps prevent side reactions .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the cyclopentane and pyrazole ring connectivity, methyl group placement, and carboxamide functionality .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and N-H stretches in the carboxamide group .
Q. What role do the pyrazole and cyclopentane moieties play in the compound’s chemical reactivity?
- The pyrazole ring contributes to π-π stacking interactions in biological targets, while the cyclopentane enhances conformational rigidity. The carboxamide group enables hydrogen bonding, critical for target binding .
Advanced Research Questions
Q. How can researchers optimize coupling reactions (e.g., Suzuki-Miyaura) in the synthesis of derivatives?
- Methodological Answer :
- Catalyst Selection : Use Pd(PPh₃)₄ or CuI for efficient cross-coupling, particularly for introducing aryl/thiazole groups .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction yields by stabilizing transition states .
- Temperature Control : Reactions performed at 80–100°C under inert atmospheres (N₂/Ar) minimize catalyst degradation .
- Monitoring : Thin-layer chromatography (TLC) or LC-MS to track intermediate formation .
Q. How can contradictions in reported biological activity data (e.g., varying IC₅₀ values) be resolved?
- Methodological Answer :
- Comparative Assays : Re-evaluate activity under standardized conditions (e.g., cell lines, incubation time) to isolate protocol-dependent variability .
- Structural Analog Analysis : Compare with analogs like N-(1H-pyrazol-3-yl)cyclopentanecarboxamide to identify substituent effects on potency .
- Molecular Docking : Computational modeling to assess binding affinity differences across target proteins (e.g., kinase vs. GPCR targets) .
Q. What strategies are effective for enhancing the compound’s solubility without compromising bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to the carboxamide or pyrazole nitrogen .
- Co-Crystallization : Use co-solvents like polyethylene glycol (PEG) or cyclodextrins to improve aqueous solubility .
- Structural Modifications : Replace the methyl group on the pyrazole with hydrophilic substituents (e.g., -OH, -NH₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
